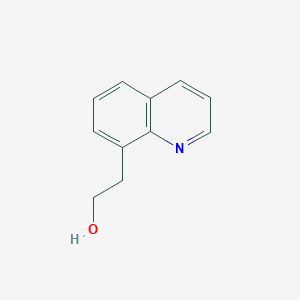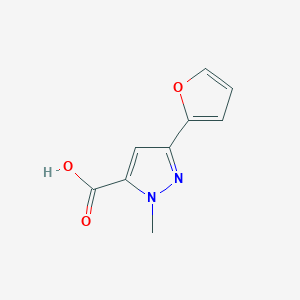
3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-furyl)acrylic acid” and its derivatives are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . These compounds have potential applications as sustainable chemical building units .
Synthesis Analysis
The synthesis of “3-(2-furyl)acrylic acid” involves starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid. Piperidinium acetate is used as the catalyst to yield the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are then esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Molecular Structure Analysis
The molecular formula of “3-(2-furyl)acrylic acid” is C7H6O3 . The structure includes a furan ring, an acrylic acid group, and a carboxylic acid group .Chemical Reactions Analysis
The substituted 3-(2-furyl)acrylic acids undergo esterification using MeSO3H/SiO2 as a heterogeneous acid catalyst . Those containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Physical And Chemical Properties Analysis
The molecular weight of “3-(2-furyl)acrylic acid” is 138.12 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Researchers have synthesized various derivatives, exploring their potential in antimicrobial activities. For instance, novel bis-α,β-unsaturated ketones, and pyrazolo[3,4-b]pyridine derivatives were prepared, showcasing significant antimicrobial properties. This suggests the utility of such compounds in developing new antimicrobial agents (Altalbawy, 2013).
Coordination Chemistry and Structural Analysis
In coordination chemistry, novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, revealing their ability to form mononuclear chelate complexes with transition metals. This contributes to the field of coordination polymers, which are of interest for their structural diversity and potential applications in catalysis, molecular recognition, and luminescence (Radi et al., 2015).
Fungitoxic Activity
Some studies focus on the fungitoxic activity of pyrazole derivatives, offering insights into their potential use in pest management. For example, cyclization of certain precursors yielded compounds evaluated for growth-inhibiting activity against phytopathogenic fungi, providing a basis for further exploration in agrochemical applications (Singh, Sangwan, & Dhindsa, 2000).
Functionalized Derivatives for Chemical Research
The reactivity of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives has been utilized to access a variety of functionalized compounds. These efforts highlight the versatility of pyrazole derivatives in organic synthesis, enabling the construction of complex molecules with potential applications ranging from materials science to biologically active compounds (Dawood, Farag, & Abdel‐Aziz, 2006).
Biological Studies and Antioxidant Activity
Biological studies of N-acetyl pyrazole derivatives have been conducted, including assessments of their antibacterial and antifungal activities. This research is crucial for the discovery of new drugs and understanding the structure-activity relationships of pyrazole compounds (Dhaduk & Joshi, 2022).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(9(12)13)5-6(10-11)8-3-2-4-14-8/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPCEJWYTICWJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428776 |
Source


|
| Record name | 3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859851-00-6 |
Source


|
| Record name | 3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

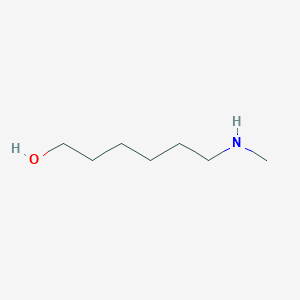
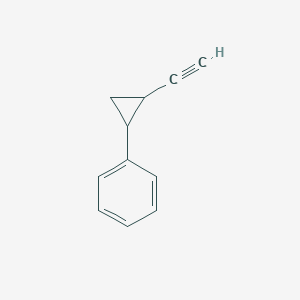
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)

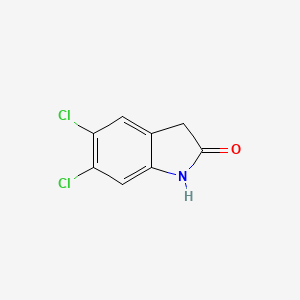
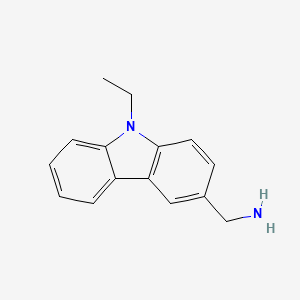
![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)

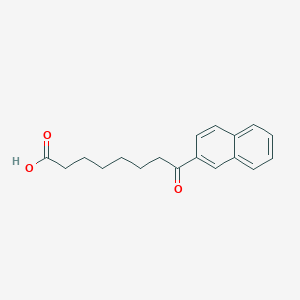
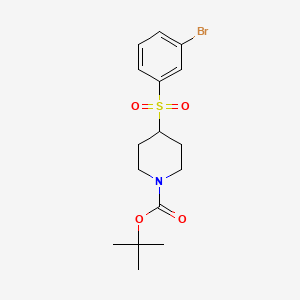
![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)
